molecular formula C19H17NO2S B1664432 Tazarotenic acid CAS No. 118292-41-4

Tazarotenic acid

Cat. No.: B1664432
CAS No.: 118292-41-4
M. Wt: 323.4 g/mol
InChI Key: IQIBKLWBVJPOQO-UHFFFAOYSA-N
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Description

Tazarotenic acid is a metabolite of tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in topical formulations for the treatment of various skin conditions such as acne vulgaris, plaque psoriasis, and photodamaged skin . This compound is the active form of tazarotene and plays a crucial role in its therapeutic effects.

Mechanism of Action

Target of Action

Tazarotenic acid, the active metabolite of Tazarotene, primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ . These receptors are crucial in the regulation of cellular proliferation and differentiation .

Mode of Action

This binding may modify gene expression, leading to changes in cellular proliferation and differentiation .

Biochemical Pathways

Tazarotene is a prodrug that undergoes esterase hydrolysis to form its active metabolite, this compound .

Pharmacokinetics

Following topical application, tazarotene undergoes rapid metabolism in the skin to form this compound . The systemic bioavailability of tazarotene, measured as this compound, is low, approximately 1% after single and multiple topical applications to healthy skin . This compound is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Result of Action

This compound has been shown to be effective in the treatment of various skin conditions such as psoriasis, acne, and sun-damaged skin . It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the systemic bioavailability of tazarotene increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) in patients with psoriasis, probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to tazarotene . Furthermore, the therapy is more effective when used with the daily application of sunscreen .

Biochemical Analysis

Biochemical Properties

Tazarotenic acid is a potent and selective agonist of the retinoid receptor (RAR) that binds to RARα, RARβ, and RARγ . It shows relative selectivity for RARβ and RARγ . This interaction with RARs allows this compound to play a significant role in biochemical reactions.

Cellular Effects

This compound influences cell function by modifying gene expression . It impacts cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its therapeutic effects in treating conditions like psoriasis and acne .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the retinoic acid receptors . It may modify gene expression and influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Current studies primarily focus on its immediate therapeutic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to retinoid metabolism. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It is likely to interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tazarotene is synthesized through a multi-step process involving the reaction of ethyl 6-[2-(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylate with various reagents . The synthetic route typically involves the use of isopropyl alcohol, phosphate buffer saline (PBS, pH 7.4), and cyclodextrin . The reaction conditions are carefully controlled to ensure the formation of tazarotene, which is then hydrolyzed to tazarotenic acid in the skin.

Industrial Production Methods

Industrial production of tazarotene involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Tazarotenic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The hydrolysis of tazarotene to this compound occurs in the presence of esterases in the skin. The subsequent metabolic reactions in the liver involve various enzymes that facilitate oxidation and reduction processes.

Major Products Formed

The major product formed from the hydrolysis of tazarotene is this compound. Further metabolism in the liver produces sulfoxides, sulfones, and other polar metabolites .

Properties

IUPAC Name

6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBKLWBVJPOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152094
Record name Agn 190299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118292-41-4
Record name Tazarotenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118292-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agn 190299
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agn 190299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZAROTENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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